molecular formula C13H10F2N2OS B2540098 N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide CAS No. 380590-86-3

N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B2540098
CAS No.: 380590-86-3
M. Wt: 280.29
InChI Key: GKWAKMPUAUFVBN-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that features a difluorophenyl group and a pyridinylsulfanyl group attached to an acetamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the Difluorophenyl Group: This step may involve a halogenation reaction where fluorine atoms are introduced to the phenyl ring.

    Attachment of the Pyridinylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a pyridinylthiol reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-(pyridin-2-ylthio)acetamide
  • N-(3,4-difluorophenyl)-2-(pyridin-3-ylsulfanyl)acetamide
  • N-(3,4-difluorophenyl)-2-(pyridin-4-ylsulfanyl)acetamide

Uniqueness

N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide may exhibit unique properties due to the specific positioning of the difluorophenyl and pyridinylsulfanyl groups, which can influence its reactivity, biological activity, and overall stability compared to similar compounds.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2OS/c14-10-5-4-9(7-11(10)15)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWAKMPUAUFVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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